Cas no 55666-48-3 (tert-butyl 2-(tert-butoxy)acetate)

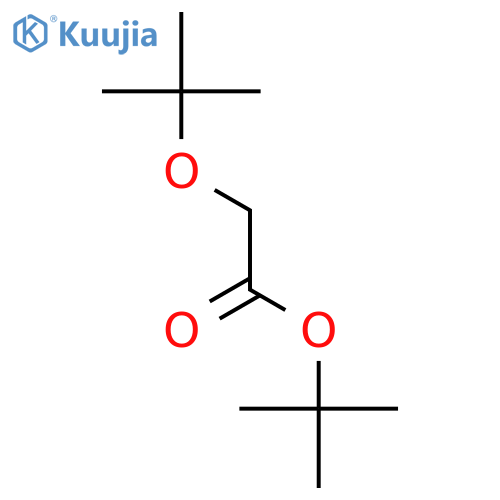

55666-48-3 structure

商品名:tert-butyl 2-(tert-butoxy)acetate

tert-butyl 2-(tert-butoxy)acetate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 2-tert-butoxyacetate

- SCHEMBL5547017

- AKOS005215824

- FCA66648

- tert-butyl2-(tert-butoxy)acetate

- Tert-butyl 2-[(2-methylpropan-2-yl)oxy]acetate

- EN300-189599

- 969-199-8

- DA-04903

- tert-butyl 2-(tert-butoxy)acetate

- 55666-48-3

-

- インチ: InChI=1S/C10H20O3/c1-9(2,3)12-7-8(11)13-10(4,5)6/h7H2,1-6H3

- InChIKey: OMOFILQTWANXFM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 188.14124450Da

- どういたいしつりょう: 188.14124450Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 35.5Ų

tert-butyl 2-(tert-butoxy)acetate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

tert-butyl 2-(tert-butoxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-189599-10g |

tert-butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95% | 10g |

$4236.0 | 2023-09-18 | |

| Enamine | EN300-189599-1.0g |

tert-butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95% | 1g |

$986.0 | 2023-06-08 | |

| Enamine | EN300-189599-0.05g |

tert-butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95% | 0.05g |

$229.0 | 2023-09-18 | |

| Enamine | EN300-189599-0.25g |

tert-butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95% | 0.25g |

$487.0 | 2023-09-18 | |

| Enamine | EN300-189599-0.1g |

tert-butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95% | 0.1g |

$342.0 | 2023-09-18 | |

| A2B Chem LLC | AW13579-500mg |

tert-butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95% | 500mg |

$844.00 | 2024-04-19 | |

| 1PlusChem | 1P01BGMJ-2.5g |

tert-butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95% | 2.5g |

$2449.00 | 2024-04-29 | |

| Aaron | AR01BGUV-10g |

tert-butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95% | 10g |

$5850.00 | 2023-12-14 | |

| 1PlusChem | 1P01BGMJ-1g |

tert-Butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95+% | 1g |

$828.00 | 2025-03-19 | |

| Enamine | EN300-189599-0.5g |

tert-butyl 2-(tert-butoxy)acetate |

55666-48-3 | 95% | 0.5g |

$768.0 | 2023-09-18 |

tert-butyl 2-(tert-butoxy)acetate 関連文献

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

55666-48-3 (tert-butyl 2-(tert-butoxy)acetate) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量